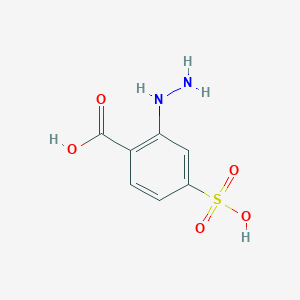

Benzoic acid, 2-hydrazino-4-sulfo-

Beschreibung

Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and industrial applications due to their versatile chemical properties . The compound Benzoic acid, 2-hydrazino-4-sulfo- features a hydrazino (-NH-NH$2$) group at position 2 and a sulfonic acid (-SO$3$H) group at position 4. These substituents confer unique reactivity and solubility, making it valuable for drug synthesis, chelation, and catalysis.

Eigenschaften

CAS-Nummer |

77734-51-1 |

|---|---|

Molekularformel |

C7H8N2O5S |

Molekulargewicht |

232.22 g/mol |

IUPAC-Name |

2-hydrazinyl-4-sulfobenzoic acid |

InChI |

InChI=1S/C7H8N2O5S/c8-9-6-3-4(15(12,13)14)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11)(H,12,13,14) |

InChI-Schlüssel |

OYDYLEBWNAYHMY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)NN)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydrazino-4-sulfo- typically involves the following steps:

Hydrazination: The 2-amino-4-sulfobenzoic acid is then treated with hydrazine to form benzoic acid, 2-hydrazino-4-sulfo-.

Industrial Production Methods

Industrial production methods for benzoic acid, 2-hydrazino-4-sulfo- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of sulfonation, reduction, and hydrazination, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-hydrazino-4-sulfo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the hydrazino group to an amino group.

Substitution: The hydrazino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzoic acids, and other functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-hydrazino-4-sulfo- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzoic acid, 2-hydrazino-4-sulfo- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with cellular components. These interactions can result in antimicrobial, antioxidant, and other biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Benzoic Acid Derivatives and Substituent Effects

Key Comparisons :

- Hydrazino vs. Hydrazide Groups: The hydrazino group (-NH-NH$_2$) in the target compound is more nucleophilic than hydrazide derivatives (e.g., ), enabling diverse conjugation reactions for drug design .

- Sulfonic Acid Impact : The -SO$_3$H group enhances water solubility and ionic interactions, similar to 5-sulfobenzoic acid, which exhibits rapid extraction in emulsion liquid membranes .

Physicochemical Properties

Solubility and Reactivity

- Water Solubility: The sulfonic acid group significantly increases hydrophilicity, comparable to phenol derivatives (distribution coefficient $m > 10^3$) .

- Diffusivity: Benzoic acid derivatives with sulfonic groups show lower membrane diffusivity than non-sulfonated analogs (e.g., acetic acid: $D_{\text{eff}} = 1.2 \times 10^{-10}$ m$^2$/s vs. phenol: $0.8 \times 10^{-10}$ m$^2$/s) .

Toxicity and Metabolic Pathways

QSTR Model Predictions

established a quantitative structure-toxicity relationship (QSTR) for benzoic acid derivatives using molecular connectivity indices (0JA, 1JA, JB). For 2-hydrazino-4-sulfo-benzoic acid:

- 0JA (Zero-Order Index) : Reflects branching; the sulfonic acid group may reduce branching, lowering acute toxicity (LD$_{50}$) .

- 1JA (First-Order Index): Influenced by the hydrazino group, which may increase toxicity due to reactive nitrogen species generation .

Metabolism :

- Likely undergoes glycine conjugation (like benzoic acid → hippuric acid) for detoxification . However, the hydrazino group may introduce alternative pathways, such as oxidation to diazenes, requiring further study.

Regulatory Status :

- Benzoic acid is regulated due to benzene formation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.